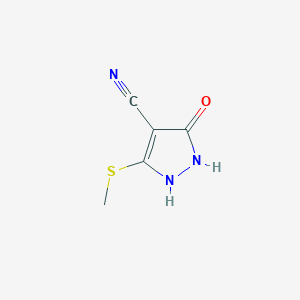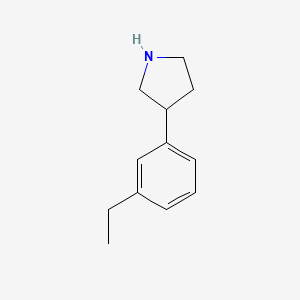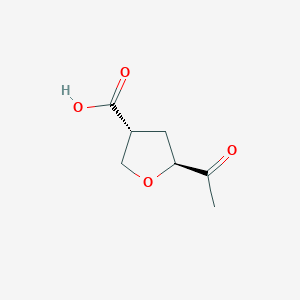
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetyl group at the 5-position and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. For example, the use of chiral catalysts in the reduction of ketones or the asymmetric aldol reaction can lead to the formation of the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high yields and selectivity. The use of biocatalysts, such as carbonyl reductases, has been shown to be effective in the asymmetric synthesis of similar compounds . These methods are advantageous due to their mild reaction conditions, high stereoselectivity, and low environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the acetyl and carboxylic acid groups allows for a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or other reduced compounds.
Applications De Recherche Scientifique
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals .
In biology and medicine, the compound is studied for its potential therapeutic properties. It can serve as a precursor for the synthesis of bioactive molecules that may have applications in drug discovery and development. Additionally, its derivatives are investigated for their potential use as enzyme inhibitors or receptor modulators .
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of the target proteins, leading to various biological effects .
For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. In receptor modulation, the compound can bind to the receptor and either activate or inhibit its signaling pathways, depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as (3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanyl}acetic acid and 2(5H)-furanone . These compounds share structural similarities, such as the presence of a tetrahydrofuran ring, but differ in the nature and position of their substituents.
Similar Compounds
(3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanyl}acetic acid: This compound has a similar tetrahydrofuran ring structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both acetyl and carboxylic acid groups
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(3R,5S)-5-acetyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4(8)6-2-5(3-11-6)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Clé InChI |
URPFFUDFSCAGGR-RITPCOANSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H](CO1)C(=O)O |
SMILES canonique |
CC(=O)C1CC(CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)

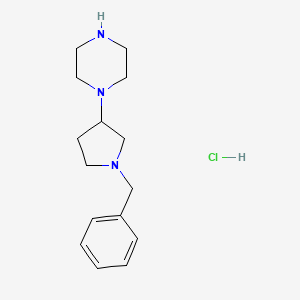

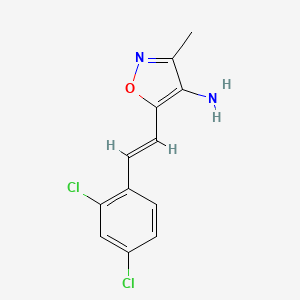

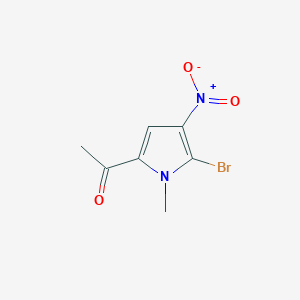
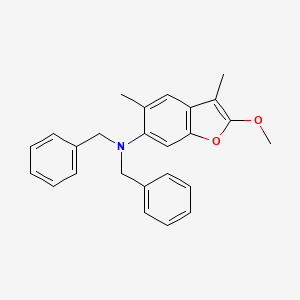
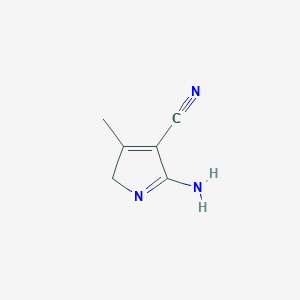

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)

